molecular formula C11H11N3O2 B2454248 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid CAS No. 1344704-22-8

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid

Cat. No. B2454248
CAS RN: 1344704-22-8
M. Wt: 217.228
InChI Key: UIWSIWQATMRVGV-UHFFFAOYSA-N
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Description

“2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid” is a complex organic compound. The structure suggests it contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The phenyl group (a cyclic group of carbon atoms) is attached to the imidazole ring via a methylene bridge. The compound also contains an amino group and a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the amino group, and the carboxylic acid group. The imidazole ring is a common feature in many biologically active compounds and can participate in various chemical reactions . The amino and carboxylic acid groups could also be involved in reactions such as acid-base reactions .

Scientific Research Applications

Anticancer Properties

A study by Karthikeyan et al. (2017) synthesized and tested compounds related to 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid for their antiproliferative effects against breast cancer cell lines. They found that some compounds exhibited significant antiproliferative effects, potentially offering a basis for developing new cancer therapeutics.

Angiotensin II Receptor Antagonism

A study by Sharma et al. (2010) investigated benzimidazoles derivatives, structurally related to this compound, as nonpeptide angiotensin II receptor antagonists. This research could contribute to the development of new antihypertensive drugs.

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized derivatives of this compound and evaluated them for antioxidant and antimicrobial activities. Some compounds showed high activity against specific bacteria and fungi, highlighting their potential in antimicrobial therapy.

Photocurrent Response Enhancement

Meng et al. (2016) researched coordination polymers based on a compound structurally related to this compound. They observed enhanced photocurrent response, indicating potential applications in photovoltaic or photoelectrochemical systems.

β-Glucuronidase Inhibitory Activity

A study by Salar et al. (2017) focused on derivatives of this compound as β-glucuronidase inhibitors. They found potent inhibitory activity in these compounds, suggesting potential therapeutic applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9(7-4-2-1-3-5-7)10-13-6-8(14-10)11(15)16/h1-6,9H,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWSIWQATMRVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=C(N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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